(S)-2-amino-N-methyl-3-phenylpropanamide hydrochloride (S)-2-amino-N-methyl-3-phenylpropanamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 17186-56-0
VCID: VC21273741
InChI: InChI=1S/C10H14N2O.ClH/c1-12-10(13)9(11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3,(H,12,13);1H/t9-;/m0./s1
SMILES: CNC(=O)C(CC1=CC=CC=C1)[NH3+].[Cl-]
Molecular Formula: C10H15ClN2O
Molecular Weight: 214.69 g/mol

(S)-2-amino-N-methyl-3-phenylpropanamide hydrochloride

CAS No.: 17186-56-0

Cat. No.: VC21273741

Molecular Formula: C10H15ClN2O

Molecular Weight: 214.69 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-amino-N-methyl-3-phenylpropanamide hydrochloride - 17186-56-0

Specification

CAS No. 17186-56-0
Molecular Formula C10H15ClN2O
Molecular Weight 214.69 g/mol
IUPAC Name [(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]azanium;chloride
Standard InChI InChI=1S/C10H14N2O.ClH/c1-12-10(13)9(11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3,(H,12,13);1H/t9-;/m0./s1
Standard InChI Key UDXSBRWDLXGZIC-FVGYRXGTSA-N
Isomeric SMILES CNC(=O)[C@H](CC1=CC=CC=C1)[NH3+].[Cl-]
SMILES CNC(=O)C(CC1=CC=CC=C1)[NH3+].[Cl-]
Canonical SMILES CNC(=O)C(CC1=CC=CC=C1)[NH3+].[Cl-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator